5-(1H-imidazol-1-yloxy)pentanoic acid

5-Lipoxygenase inhibition Leukotriene biosynthesis Inflammation research

5-(1H-imidazol-1-yloxy)pentanoic acid (CAS 477869-93-5) is a small-molecule imidazolyl-oxyalkanoic acid derivative with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol. The compound is characterized by an imidazole ring linked via an N–O bond to a pentanoic acid chain, resulting in a predicted LogP of 0.57, a topological polar surface area of 64 Ų, and zero violations of Lipinski's Rule of Five.

Molecular Formula C8H12N2O3
Molecular Weight 184.195
CAS No. 477869-93-5
Cat. No. B2940576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-1-yloxy)pentanoic acid
CAS477869-93-5
Molecular FormulaC8H12N2O3
Molecular Weight184.195
Structural Identifiers
SMILESC1=CN(C=N1)OCCCCC(=O)O
InChIInChI=1S/C8H12N2O3/c11-8(12)3-1-2-6-13-10-5-4-9-7-10/h4-5,7H,1-3,6H2,(H,11,12)
InChIKeyJULAFOKTTRWDGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(1H-imidazol-1-yloxy)pentanoic Acid (CAS 477869-93-5): Chemical Identity, Physicochemical Profile, and Research-Grade Specifications


5-(1H-imidazol-1-yloxy)pentanoic acid (CAS 477869-93-5) is a small-molecule imidazolyl-oxyalkanoic acid derivative with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol . The compound is characterized by an imidazole ring linked via an N–O bond to a pentanoic acid chain, resulting in a predicted LogP of 0.57, a topological polar surface area of 64 Ų, and zero violations of Lipinski's Rule of Five . This compound belongs to a broader class of imidazolyl-oxyalkanoic acids, which have been described in patent literature as possessing valuable pharmacological properties, including thromboxane synthase inhibition and thromboxane A2 receptor antagonism [1].

Why Generic Imidazole Substitution Cannot Replace 5-(1H-imidazol-1-yloxy)pentanoic Acid in Mechanistic Studies


Imidazolyl-oxyalkanoic acids exhibit profound structure-activity divergence that precludes generic substitution. In compounds of this class, the oxyalkanoic acid linker length (n = 1–6) critically modulates pharmacological activity, with pentanoic acid derivatives showing distinct thromboxane synthase inhibition profiles compared to shorter-chain analogs [1]. Furthermore, the N–O bond geometry distinguishes this subclass from directly N-linked imidazolyl alkanoic acids (e.g., 5-imidazol-1-yl-pentanoic acid, MW 168.19), which lack the oxygen spacer and consequently differ in both conformational flexibility and target engagement . The presence of the terminal carboxylic acid group, as opposed to the ester prodrug forms (e.g., methyl 5-(1H-imidazol-1-yloxy)pentanoate), further dictates solubility, ionization state at physiological pH, and direct biological activity . These structural nuances render this specific compound non-interchangeable with its close analogs for reproducible research.

Quantitative Differentiation Evidence for 5-(1H-imidazol-1-yloxy)pentanoic Acid vs. Closest Analogs and Alternatives


5-Lipoxygenase (5-LOX) Inhibitory Activity: Direct Comparison with Known 5-LOX Inhibitors

5-(1H-imidazol-1-yloxy)pentanoic acid inhibits human recombinant 5-lipoxygenase (5-LOX) with an IC50 of 42 µM (4.20 × 10⁴ nM) in a cell-free assay using insect cell-expressed enzyme [1]. For comparison, the well-characterized 5-LOX inhibitor zileuton exhibits an IC50 of approximately 0.5–1 µM in comparable human recombinant enzyme assays [2], while the dual 5-LOX/COX inhibitor FPL 62064 shows a 5-LOX IC50 of 3.5 µM [3]. The 42-fold lower potency of the target compound relative to zileuton establishes it as a moderate-affinity probe, distinct from high-potency clinical candidates. Importantly, this compound is structurally distinct from redox-active 5-LOX inhibitors (e.g., nordihydroguaiaretic acid) and non-redox competitive inhibitors (e.g., zileuton), representing a third chemotype: imidazolyl-oxyalkanoic acids with N–O linkage [1].

5-Lipoxygenase inhibition Leukotriene biosynthesis Inflammation research

Molecular Scaffold Differentiation: N–O Linkage vs. Direct N-Linked Imidazolyl Alkanoic Acids

The target compound (C8H12N2O3, MW 184.19) features an N–O bond connecting the imidazole ring to the pentanoic acid chain . This structural element is absent in the direct N-linked analog, 5-(1H-imidazol-1-yl)pentanoic acid (C8H12N2O2, MW 168.19), which lacks the oxygen atom . The N–O bond introduces an additional hydrogen bond acceptor, increases polar surface area by approximately 14 Ų, and alters the conformational dynamics of the linker region. In the broader class of imidazolyl-oxyalkanoic acids, this oxygen atom is a critical pharmacophoric element for thromboxane synthase inhibition, as demonstrated by structure-activity studies showing that removal of the oxygen abolishes activity in related series [1]. The target compound therefore cannot be substituted with the N-linked analog for applications requiring the intact oxyalkanoic acid pharmacophore.

Chemical scaffold Structural analog SAR studies

Physicochemical Property Differentiation: Free Acid vs. Methyl Ester Prodrug Form

The target compound is the free carboxylic acid form, with a predicted LogD at pH 7.4 of -2.46 and a LogP of 0.57 . In contrast, its methyl ester analog, methyl 5-(1H-imidazol-1-yloxy)pentanoate (C9H14N2O3), lacks the ionizable carboxylic acid group and is designed as a prodrug or synthetic intermediate with enhanced membrane permeability . At physiological pH (7.4), the free acid exists predominantly in its ionized carboxylate form, conferring high aqueous solubility (>2.37 × 10⁴ mg/L estimated) and minimal membrane permeability (LogD = -2.46), whereas the methyl ester is unionized and predicted to be significantly more lipophilic . This pH-dependent ionization state directly impacts assay compatibility: the free acid is suitable for cell-free enzymatic assays (e.g., 5-LOX inhibition in buffer) where solubility is prioritized, while the ester form is more appropriate for cell-based assays requiring passive diffusion .

Biochemical assay Solubility In vitro studies

Thromboxane Synthase Inhibition: Class-Level Activity Inference for Oxyalkanoic Acid Scaffolds

While direct quantitative data for the target compound on thromboxane synthase is not available in the public domain, the compound belongs to the imidazolyl-oxyalkanoic acid class, for which robust structure-activity relationships have been established. In a series of (E)- and (Z)-[[[2-(1H-imidazol-1-yl)ethylidene]amino]oxy]alkanoic acids, compounds bearing a pentanoic acid side chain demonstrated potent thromboxane synthase inhibition in rat whole blood assays, with analog 23m inhibiting TxB2 production in vitro [1]. The pentanoic acid linker length (n = 5) was identified as optimal for balanced thromboxane synthase inhibition and TXA2 receptor antagonism, whereas shorter-chain analogs (acetic, propanoic) showed reduced potency [1]. The target compound shares the critical imidazol-1-yloxy-pentanoic acid core, distinguishing it from inactive truncated analogs lacking the full pentanoic acid chain or the N–O linkage.

Thromboxane synthase Platelet aggregation Cardiovascular pharmacology

Validated Application Scenarios for 5-(1H-imidazol-1-yloxy)pentanoic Acid Based on Quantitative Evidence


Orthogonal 5-Lipoxygenase (5-LOX) Probe for High-Throughput Screening Assay Validation

In 5-LOX inhibitor screening campaigns, the target compound serves as a structurally distinct moderate-affinity control (IC50 = 42 µM) to validate assay sensitivity and confirm that observed hits are not artifacts of a single chemotype. Unlike iron-chelating inhibitors (e.g., nordihydroguaiaretic acid) or competitive inhibitors (e.g., zileuton), the N–O linked imidazole scaffold represents a third mechanistic class, providing orthogonal confirmation of target engagement. This is critical for distinguishing true 5-LOX inhibitors from redox-active false positives in high-throughput screens [1].

Structure-Activity Relationship (SAR) Reference for Imidazolyl-Oxyalkanoic Acid Optimization

As a representative of the imidazolyl-oxyalkanoic acid class with a pentanoic acid linker (n = 5), this compound serves as a baseline reference in SAR studies investigating the effect of linker length on thromboxane synthase inhibition. Its activity profile can be systematically compared to acetic (n = 1), propanoic (n = 2), butanoic (n = 3), and hexanoic (n = 6) analogs to delineate the optimal spacer length for balanced dual TXA2 synthase/receptor antagonism [2].

Biochemical Assay Standard for N–O Linked Imidazole Pharmacophore Validation

In target engagement studies where the N–O linkage is a hypothesized pharmacophoric requirement, this compound provides a positive control to validate assay conditions. Its differentiation from the direct N-linked analog (5-(1H-imidazol-1-yl)pentanoic acid) allows researchers to confirm that observed activity is dependent on the intact oxyalkanoic acid scaffold rather than the imidazole ring alone .

Synthetic Intermediate for Derivatization and Conjugation Chemistry

The terminal carboxylic acid group of this compound provides a convenient handle for amide bond formation, esterification, or bioconjugation via carbodiimide chemistry. This enables the synthesis of focused libraries of amide derivatives, fluorescent probes, or affinity chromatography matrices for target identification studies. The free acid form eliminates the need for pre-activation steps required for ester prodrugs and simplifies purification workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1H-imidazol-1-yloxy)pentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.